![molecular formula C10H13N3O2 B1532751 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid CAS No. 1339508-07-4](/img/structure/B1532751.png)
1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid
Overview
Description
1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid, also known as EPCA, is a versatile organic compound that has found its way into many areas of scientific research. It is a derivative of pyrimidine and is widely used in the synthesis of various compounds. EPCA is a versatile reagent for the synthesis of a variety of compounds and has been used in many areas of scientific research, including drug discovery, medicinal chemistry, and biochemistry.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid is a valuable building block for the synthesis of various pharmaceutical compounds. Its rigid structure can be utilized to create novel molecules with potential therapeutic effects. The compound’s ability to act as a carboxylic acid donor makes it a candidate for coupling reactions, potentially leading to new drug candidates with improved pharmacokinetic properties .
Agriculture
In the agricultural sector, this compound could serve as a precursor for the synthesis of agrochemicals. Its pyrimidinyl moiety is structurally similar to that found in certain herbicides and insecticides, suggesting that it could be incorporated into new formulations aimed at enhancing crop protection. Research into its application could lead to the development of more effective and environmentally friendly pesticides .
Material Science
Within material science, 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid may contribute to the creation of new polymers or coatings. Its azetidine ring could impart rigidity to polymeric chains, potentially leading to materials with unique mechanical properties suitable for specialized applications such as high-performance fibers or responsive surfaces .
Environmental Science
Environmental science applications might include the use of this compound in the development of sensors or assays for detecting environmental pollutants. The specificity of the pyrimidinyl group towards certain metal ions or organic compounds could be harnessed to create selective detection systems, aiding in environmental monitoring and remediation efforts .
Biochemistry
In biochemistry, the compound’s structure could be explored for its potential to mimic or inhibit biological molecules, such as enzymes or receptors. This could be particularly useful in studying disease pathways or in the development of biochemical tools for research, such as affinity tags or probes .
Pharmacology
Pharmacologically, 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid might be investigated for its drug-like properties. Its structural features could interact with biological targets, leading to the discovery of new lead compounds. Additionally, its role in targeted protein degradation, as part of PROTACs (proteolysis-targeting chimeras), could be significant in designing new therapeutic agents .
properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-2-8-3-9(12-6-11-8)13-4-7(5-13)10(14)15/h3,6-7H,2,4-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWZOHBOHOWGQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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